4-Butyroxy-2,5-dimethyl-3(2H)-furanone
Overview
Description
4-Butyroxy-2,5-dimethyl-3(2H)-furanone is a chemical compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol1. It is used as a flavouring agent2.
Synthesis Analysis
The synthesis analysis of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is not readily available from the search results.Molecular Structure Analysis
The molecular structure of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone is represented by the formula C10H14O41. Detailed structural analysis is not available from the search results.
Chemical Reactions Analysis
The specific chemical reactions involving 4-Butyroxy-2,5-dimethyl-3(2H)-furanone are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone, such as its melting point, boiling point, and density, are not provided in the search results.Scientific Research Applications
Synthesis and Aroma Applications : A study by Re, Maurer, and Ohloff (1973) presented a two-step synthesis method for preparing Furaneol, a component of pineapple and strawberry aroma, using readily available materials (Re, Maurer, & Ohloff, 1973). Another study highlighted the optimal reaction conditions for producing Furaneol from commercial methylglyoxal, which benefits the flavor industry (He Chao-hong, 2005).
Stability and Derivatives : Roscher, Schwab, and Schreier (1997) found that natural compounds of Furaneol and its derivatives are stable at various pH values (Roscher, Schwab, & Schreier, 1997).
Food Chemistry : Buttery and Ling (1996) discovered that 4-alkoxy derivatives formed from Furaneol and aliphatic alcohols are relatively weak odorants, suggesting their presence in foods containing both compounds (Buttery & Ling, 1996). Zabetakis and Holden (1996) noted that feeding strawberries with specific compounds improves their flavor by increasing the biosynthesis of Furaneol (Zabetakis & Holden, 1996).
Health and Biochemistry : Stadler, Somoza, and Schwab (2009) found that intestinal absorption of 3(2H)-furanones, including Furaneol, is efficient, suggesting passive diffusion by paracellular transport (Stadler, Somoza, & Schwab, 2009).
Antiphotooxidative Effects : Chen, Shu, and Ho (1996) discovered that capsanthin and lutein show antiphotooxidative effects on Furaneol, with capsanthin exhibiting higher activity (Chen, Shu, & Ho, 1996).
Structural Analysis and Enzymatic Studies : Schiefner, Sinz, Neumaier, Schwab, and Skerra (2013) researched the structural basis for the enzymatic formation of Furaneol, advancing understanding of a biotechnologically relevant biosynthetic pathway in strawberries (Schiefner et al., 2013).
Other Applications and Studies : There are also studies on the synthesis of related compounds, their stability, solubility in different solvent systems, and their roles in flavor and aroma of various fruits and food products (various authors).
Safety And Hazards
The World Health Organization’s Joint Expert Committee on Food Additives (JECFA) has evaluated 4-Butyroxy-2,5-dimethyl-3(2H)-furanone and concluded that there is no safety concern at current levels of intake when used as a flavouring agent2. However, there are unresolved toxicological concerns due to the extensive positive genotoxicity data for several members of this group of flavouring agents related to furan23.
Future Directions
The future directions for the study and use of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone are not specified in the search results. However, the JECFA suggests that future studies could assist in the safety evaluation by investigating the influence of the nature and position of furan ring substitutions on metabolism and covalent binding to macromolecules2.
properties
IUPAC Name |
(2,5-dimethyl-4-oxofuran-3-yl) butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-4-5-8(11)14-10-7(3)13-6(2)9(10)12/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLGAERKCZYHLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(OC(C1=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921273 | |
Record name | 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; Spicy, sweet aroma | |
Record name | 2,5-Dimethyl-3-oxo-(2H)-fur-4-yl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1510/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
Record name | 2,5-Dimethyl-3-oxo-(2H)-fur-4-yl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1510/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.095-1.103 | |
Record name | 2,5-Dimethyl-3-oxo-(2H)-fur-4-yl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1510/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
4-Butyroxy-2,5-dimethyl-3(2H)-furanone | |
CAS RN |
114099-96-6 | |
Record name | 4,5-Dihydro-2,5-dimethyl-4-oxo-3-furanyl butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114099-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butyroxy-2,5-dimethyl-3(2H)-furanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114099966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanoic acid, 4,5-dihydro-2,5-dimethyl-4-oxo-3-furanyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.325 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BUTYROXY-2,5-DIMETHYL-3(2H)-FURANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DX0J398K6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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